molecular formula C16H15NO5 B2577141 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid CAS No. 302550-09-0

2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid

Cat. No.: B2577141
CAS No.: 302550-09-0
M. Wt: 301.298
InChI Key: PJHLJYQBZVAFAZ-UHFFFAOYSA-N
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Description

2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid is a benzoic acid derivative featuring a methoxyphenoxy-acetamido substituent at the 2-position of the aromatic ring. This compound belongs to the anthranilic acid family, characterized by a carboxylic acid group and an acetamido-linked aromatic moiety. Its methoxyphenoxy group may confer unique physicochemical properties, such as enhanced lipophilicity or hydrogen-bonding capacity, which could influence pharmacokinetics and target interactions .

Properties

IUPAC Name

2-[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-13-8-4-5-9-14(13)22-10-15(18)17-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHLJYQBZVAFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid typically involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with 2-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(2-(2-Hydroxyphenoxy)acetamido)benzoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(2-(2-Methoxyphenoxy)acetamido)benzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(2-(2-Hydroxyphenoxy)acetamido)benzoic acid

    Reduction: 2-(2-(2-Methoxyphenoxy)acetamido)benzyl alcohol

    Substitution: Various halogenated or alkylated derivatives

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : This compound serves as a versatile building block in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that can enhance efficacy against specific diseases, particularly those related to inflammation and cancer.
  • Enzyme Modulation : Research indicates that derivatives of this compound can inhibit enzymes involved in various biochemical pathways. For instance, studies have shown its potential in targeting cyclooxygenase enzymes, which are crucial in inflammatory processes .

Biological Studies

  • Antitumor Activity : Compounds similar to 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid have been evaluated for their antitumor properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Investigations into the compound's mechanism of action reveal that it may inhibit specific kinases involved in cancer cell proliferation. For example, it has been reported to inhibit CRAf kinase activity, which is critical for tumor growth.

Antitumor Studies

  • In Vitro Efficacy : A study demonstrated that related compounds showed IC50 values significantly lower than established chemotherapeutics, indicating promising antitumor activity .
  • Mechanistic Studies : The inhibition of CRAf kinase was linked to reduced cell proliferation in cancer models, highlighting a potential therapeutic pathway for this compound.

Pharmacokinetic Properties

  • The inclusion of a methoxy group has been shown to improve the compound's pharmacokinetic profile, enhancing absorption and bioavailability in biological systems.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance enzyme inhibition (e.g., TRPM4) by increasing electrophilicity .
  • Bulkier Substituents (e.g., naphthyloxy) : Improve selectivity but may reduce solubility .
  • Heterocyclic Modifications (e.g., azepinone): Enable metal-dependent enzyme inhibition (e.g., AP-M) via chelation .

Enzyme Inhibition

  • AP-M Inhibition: Azacycloalkyl-substituted analogues (e.g., 2-{4-[2-(2-oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid) inhibit aminopeptidase M (AP-M), a metalloprotease involved in neuropeptide regulation. The Ki value of 243.6 µM suggests moderate potency .
  • TRPM4 Inhibition: CBA and NBA derivatives exhibit nanomolar-to-micromolar potency against TRPM4 channels, critical in cardiac and immune functions. Their chloro and aromatic groups stabilize interactions with the channel’s binding pocket .

Therapeutic Potential

  • Neuroprotection : Azacycloalkyl derivatives may act as cognitive enhancers by modulating neuropeptide degradation .
  • Anti-Inflammatory/Anticancer : Dichlorophenyl-substituted analogues (e.g., 5g) show promise in targeting cancer cell lines .

Physicochemical Properties

  • Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky substituents (e.g., naphthyloxy) counteract this effect .
  • Stability : Ester derivatives (e.g., methyl esters in ) improve stability under acidic conditions compared to free carboxylic acids .

Biological Activity

2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific findings related to its biological activity.

The mechanism of action for 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response. By inhibiting these enzymes, the compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various benzoic acid derivatives, including 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid. The results demonstrated significant inhibition of COX-2 activity compared to control groups. The compound showed a dose-dependent response, indicating its potential as a therapeutic agent for inflammatory conditions .

Analgesic Effects

In vivo studies have reported that derivatives similar to 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid exhibit analgesic properties. For instance, when tested in pain models, such as the acetic acid-induced writhing test, the compound significantly reduced pain responses at specific doses . This suggests that it may serve as an effective analgesic with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound were assessed against various cancer cell lines. Results indicated that 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies that minimize damage to healthy tissues .

Case Studies

StudyFindings
Study 1 Evaluated anti-inflammatory effects in vitroSignificant COX-2 inhibition observed
Study 2 Analgesic activity in animal modelsEffective pain relief comparable to standard analgesics
Study 3 Cytotoxicity against cancer cell linesSelective toxicity suggests potential for anticancer drug development

In Silico Studies

Computational studies have been conducted to predict the binding affinity of 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid with COX-2 receptors. Molecular docking simulations indicated favorable interactions, supporting the hypothesis of its role as a COX inhibitor. These findings are essential for guiding future experimental designs and optimizing the compound's pharmacological properties .

Q & A

Q. What are the recommended synthetic routes for 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid, and how can reaction conditions be optimized?

A two-step synthesis is typical:

  • Step 1: React 2-methoxyphenoxyacetic acid with a coupling agent (e.g., EDC/HOBt) to activate the carboxylic acid.
  • Step 2: Couple the activated intermediate with 2-aminobenzoic acid under mild basic conditions (e.g., THF at 273 K) to form the amide bond .
    Optimization: Control reaction temperature (≤273 K) to minimize side reactions. Use slow crystallization (ethanol/THF) to improve yield (e.g., ~55% reported for analogs) .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • FTIR: Identify key functional groups:
    • C=O stretching of the amide (~1739 cm⁻¹) and carboxylic acid (~1654 cm⁻¹) .
  • 1H NMR: Assign peaks for aromatic protons (δ 6.4–7.7 ppm) and methoxy groups (δ ~3.8 ppm) .
  • X-ray crystallography: Resolve hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions). For analogs, triclinic P1P1 symmetry with Z=2Z = 2 is common .

Q. What solvents and purification techniques are suitable for isolating this compound?

  • Solvents: THF or ethanol for recrystallization due to moderate polarity and low volatility .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for high-purity isolates (>95%). Avoid aqueous washes if the compound is acid-sensitive .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?

In analogs, intermolecular O–H⋯O and C–H⋯O bonds form chains parallel to the [111] crystallographic direction, stabilizing the lattice and increasing melting points (e.g., 122–125°C for related methoxyphenylacetic acids) . This impacts solubility and thermal stability, critical for formulation studies.

Q. What computational methods can predict the compound’s biological activity, and how do structural modifications alter potency?

  • Docking studies: Use AutoDock Vina to model interactions with targets like TRPM4 (IC₅₀ ~1.5 μM for chlorinated analogs) .
  • QSAR: Introduce electron-withdrawing groups (e.g., –Cl) at the 4-position to enhance binding affinity. Methoxy groups improve membrane permeability but reduce solubility .

Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?

  • Case example: Discrepancies in hydrogen-bond lengths (e.g., 1.8–2.2 Å in analogs) may arise from dynamic disorder. Refine data using SHELXL with anisotropic displacement parameters .
  • Validation: Cross-validate NMR and X-ray results. For instance, torsional angles from crystallography should align with NOESY correlations .

Q. What strategies mitigate byproduct formation during amide coupling?

  • Activation: Pre-activate the carboxylic acid with HOBt/EDC to minimize racemization .
  • Stoichiometry: Use a 1.2:1 molar ratio of acylating agent to amine to drive the reaction to completion .
  • Monitoring: Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How does the compound’s stability under varying pH conditions affect its applicability in biological assays?

  • Acidic conditions (pH <3): The carboxylic acid group protonates, reducing solubility.
  • Neutral/basic conditions (pH 7–9): Deprotonation enhances solubility but may hydrolyze the amide bond. Use buffered solutions (PBS, pH 7.4) for short-term assays .

Methodological Notes

  • Synthetic reproducibility: Yield variations (e.g., 50–70%) in analogs highlight the need for strict control of moisture and temperature .
  • Crystallography: Collect high-resolution data (θ >25°) to resolve disorder in methoxy groups .
  • Biological assays: Include positive controls (e.g., TRPM4-IN-1 for ion channel studies) to validate experimental setups .

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